7-bromo-4-(naphthalene-1-carbonyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one
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Overview
Description
7-bromo-4-(naphthalene-1-carbonyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other conditions. This specific compound, with its unique structure, has garnered interest in various fields of scientific research.
Mechanism of Action
Target of Action
Given its structural similarity to benzodiazepines , it’s plausible that it may interact with GABA receptors, which are the primary targets of benzodiazepines .
Mode of Action
If we consider its structural similarity to benzodiazepines, it might enhance gabaergic inhibition by increasing the opening frequency of the gaba-gated ion channel . This leads to a shift of the GABA dose–response curve to the left, so that at any given concentration of GABA, the response is increased .
Biochemical Pathways
The compound’s structure suggests it might be involved in the biosynthesis of phylloquinone (vitamin K1) and menaquinone (vitamin K2) . The gene product Sll1127 is a predicted 1,4-dihydroxy-2-naphthoyl-CoA synthase catalyzing an intramolecular Claisen condensation in the phylloquinone biosynthesis of the cyanobacterium Synechocystis sp. PCC 6803 .
Pharmacokinetics
For instance, etizolam, a thienodiazepine derivative, shows rapid absorption after oral dosage, with the maximum plasma concentration being attained within 0.5–2 h in all subjects .
Result of Action
If it acts similarly to benzodiazepines, it might lead to hyperpolarization of the postsynaptic membrane and thus functional inhibition .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-4-(naphthalene-1-carbonyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the core benzodiazepine structure, followed by the introduction of the bromine, naphthalene, and phenyl groups. Common reagents used in these reactions include bromine, naphthalene-1-carbonyl chloride, and phenylmagnesium bromide. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process would be optimized for efficiency, cost-effectiveness, and safety, with stringent quality control measures to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
7-bromo-4-(naphthalene-1-carbonyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could result in a derivative with a different substituent in place of the bromine atom.
Scientific Research Applications
Chemistry
In chemistry, 7-bromo-4-(naphthalene-1-carbonyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is studied for its unique structural properties and reactivity. Researchers explore its potential as a building block for synthesizing more complex molecules.
Biology
In biological research, this compound is investigated for its potential interactions with biological macromolecules. Studies may focus on its binding affinity to various proteins or its effects on cellular processes.
Medicine
In medicine, the compound’s potential therapeutic effects are of interest. Researchers may study its efficacy and safety as a treatment for various conditions, leveraging its benzodiazepine core structure known for psychoactive properties.
Industry
In industrial applications, the compound could be used as an intermediate in the synthesis of other valuable chemicals or pharmaceuticals. Its unique structure may also make it useful in materials science for developing new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine used to treat anxiety and seizures.
Lorazepam: Another benzodiazepine with similar therapeutic uses.
Clonazepam: Used for its anticonvulsant and anxiolytic properties.
Uniqueness
7-bromo-4-(naphthalene-1-carbonyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one stands out due to its unique combination of substituents, which may confer distinct chemical and biological properties compared to other benzodiazepines. Its specific structure could result in different binding affinities, metabolic pathways, and therapeutic effects, making it a compound of significant interest for further research.
Properties
IUPAC Name |
7-bromo-4-(naphthalene-1-carbonyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19BrN2O2/c27-19-13-14-23-22(15-19)25(18-8-2-1-3-9-18)29(16-24(30)28-23)26(31)21-12-6-10-17-7-4-5-11-20(17)21/h1-15,25H,16H2,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYTMTACEPOGFHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=C(C=C2)Br)C(N1C(=O)C3=CC=CC4=CC=CC=C43)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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